molecular formula C13H17BrN6O2 B2515546 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide CAS No. 2034572-20-6

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide

Cat. No.: B2515546
CAS No.: 2034572-20-6
M. Wt: 369.223
InChI Key: MAUHLQAQPQPMCO-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C13H17BrN6O2 and its molecular weight is 369.223. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Polycondensation and Derivatives : A study by Matsukawa et al. (1980) focused on synthesizing bi-functional melamine derivatives and analyzing their polycondensates. They prepared derivatives by displacing chlorine atoms of cyanuric chloride with methylamino groups, followed by treatment with aqueous formaldehyde, leading to new compounds with potential applications in materials science (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

DNA Binding and Cytotoxicity : Wakelin et al. (2003) synthesized bis(9-aminoacridine-4-carboxamides) linked with various chains, designed to bisintercalate into DNA, potentially inhibiting transcription and showing cytotoxicity. This synthesis demonstrates the chemical's application in studying DNA interactions and possibly in developing new therapeutic agents (Wakelin, Bu, Eleftheriou, Parmar, Hayek, & Stewart, 2003).

Nucleic Acid Binding Agents : Spychała et al. (1994) reported the synthesis of dicationic diaryltriazines, which bind strongly to DNA and inhibit topoisomerase II, underscoring the potential for developing new antimicrobial or anticancer agents (Spychała, Boykin, Wilson, Zhao, Tidwell, Dykstra, Hall, & Jones, 1994).

Potential Applications

Antimicrobial Studies : Patel et al. (2010) synthesized series of s-triazine-based heterocycles and evaluated their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Patel, Chikhalia, Shah, Patel, Kaswala, & Buha, 2010).

Coupling Reagents in Synthesis : Coste et al. (1990) introduced BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate) as a suitable reagent for coupling N-methylated amino acids, demonstrating the compound's utility in peptide synthesis (Coste, Dufour, Pantaloni, & Castro, 1990).

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6O2/c1-19(2)12-16-10(17-13(18-12)20(3)4)7-15-11(21)8-5-6-9(14)22-8/h5-6H,7H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUHLQAQPQPMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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